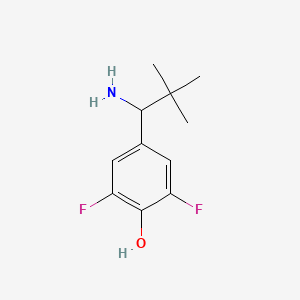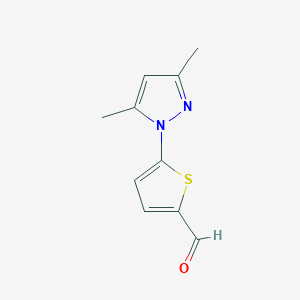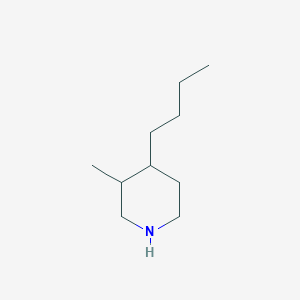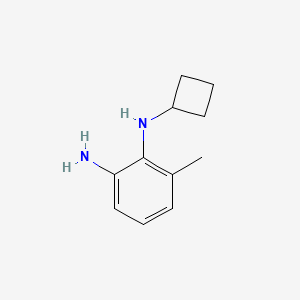amine](/img/structure/B13308787.png)
[(4-Methylmorpholin-2-yl)methyl](3-methylpentan-2-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylmorpholin-2-yl)methylamine is an organic compound with the molecular formula C12H26N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of both morpholine and amine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylmorpholin-2-yl)methylamine typically involves the reaction of 4-methylmorpholine with an appropriate alkylating agent under controlled conditions. One common method involves the use of 3-methylpentan-2-ylamine as the alkylating agent. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of (4-Methylmorpholin-2-yl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher yields and purity of the final product. Additionally, purification steps, such as distillation or chromatography, are employed to remove any impurities and obtain the compound in its pure form .
化学反応の分析
Types of Reactions
(4-Methylmorpholin-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
科学的研究の応用
(4-Methylmorpholin-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of (4-Methylmorpholin-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
(4-Methylmorpholin-2-yl)methylamine can be compared with other similar compounds, such as:
(4-Methylmorpholin-2-yl)methylamine: Similar structure but with a different alkyl substituent.
(4-Methylmorpholin-2-yl)methylamine: Another derivative with a different alkyl group.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}amine: A quinazoline derivative with morpholine and amine groups.
The uniqueness of (4-Methylmorpholin-2-yl)methylamine lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry.
特性
分子式 |
C12H26N2O |
|---|---|
分子量 |
214.35 g/mol |
IUPAC名 |
3-methyl-N-[(4-methylmorpholin-2-yl)methyl]pentan-2-amine |
InChI |
InChI=1S/C12H26N2O/c1-5-10(2)11(3)13-8-12-9-14(4)6-7-15-12/h10-13H,5-9H2,1-4H3 |
InChIキー |
RHHMXWYRZLDZNM-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)NCC1CN(CCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


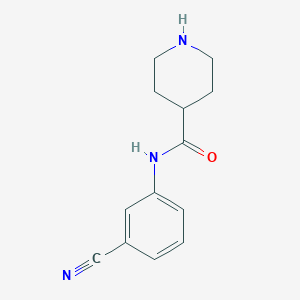
![4-[2-(Methylsulfanyl)ethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308711.png)

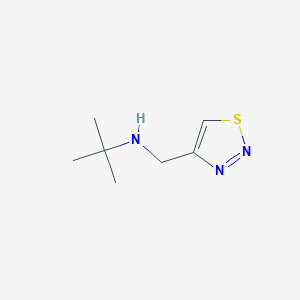
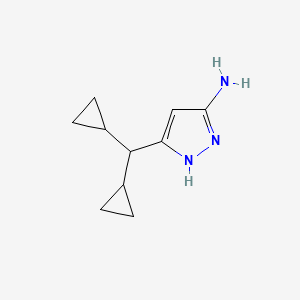
![4-[(3,4-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13308743.png)
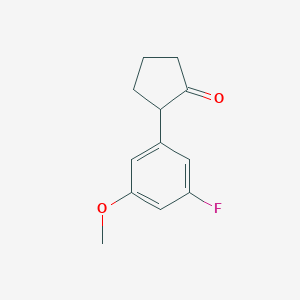
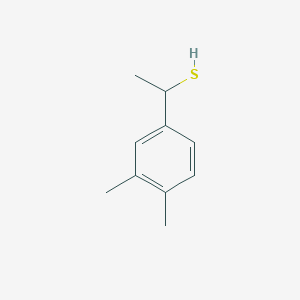

![1-[(2,2-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13308766.png)
